molecular formula C11H8ClN3 B8158803 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B8158803
M. Wt: 217.65 g/mol
InChI Key: BICFSTUMUOXOFG-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrazole ring, with a cyano group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives are formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced forms with hydrogenated functionalities.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:

    1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide: Known for its anticancer properties.

    1-(4-Chlorobenzyl)-1H-pyrazole-3-carboxamide: Studied for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICFSTUMUOXOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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